molecular formula C25H20N2O3S2 B3668285 N-[4-benzoyl-2-[(2-thiophen-2-ylacetyl)amino]phenyl]-2-thiophen-2-ylacetamide

N-[4-benzoyl-2-[(2-thiophen-2-ylacetyl)amino]phenyl]-2-thiophen-2-ylacetamide

Cat. No.: B3668285
M. Wt: 460.6 g/mol
InChI Key: OGMOZALDDDVZCC-UHFFFAOYSA-N
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Description

N-[4-benzoyl-2-[(2-thiophen-2-ylacetyl)amino]phenyl]-2-thiophen-2-ylacetamide is a complex organic compound featuring a benzoyl group, thiophene rings, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-benzoyl-2-[(2-thiophen-2-ylacetyl)amino]phenyl]-2-thiophen-2-ylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the acylation of thiophene derivatives followed by amide bond formation. The reaction conditions often include the use of catalysts such as phosphorus pentasulfide (P4S10) for sulfurization and basic conditions for condensation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-benzoyl-2-[(2-thiophen-2-ylacetyl)amino]phenyl]-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N-[4-benzoyl-2-[(2-thiophen-2-ylacetyl)amino]phenyl]-2-thiophen-2-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-benzoyl-2-[(2-thiophen-2-ylacetyl)amino]phenyl]-2-thiophen-2-ylacetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may act as an inhibitor of topoisomerase or other enzymes critical for cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-benzoyl-2-[(2-thiophen-2-ylacetyl)amino]phenyl]-2-thiophen-2-ylacetamide is unique due to its combination of benzoyl and thiophene groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-benzoyl-2-[(2-thiophen-2-ylacetyl)amino]phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S2/c28-23(15-19-8-4-12-31-19)26-21-11-10-18(25(30)17-6-2-1-3-7-17)14-22(21)27-24(29)16-20-9-5-13-32-20/h1-14H,15-16H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMOZALDDDVZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)NC(=O)CC3=CC=CS3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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